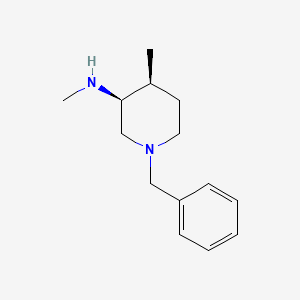

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Description

Properties

IUPAC Name |

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral organic compound featuring a substituted piperidine ring. Its significance in the pharmaceutical landscape primarily stems from its classification as a potential impurity in the manufacturing of Tofacitinib, a Janus kinase (JAK) inhibitor. A thorough understanding of its structure, synthesis, and characterization is crucial for quality control and regulatory compliance in the production of Tofacitinib. This guide provides a comprehensive technical overview of the structural analysis of this specific stereoisomer.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂ | PubChem[1] |

| Molecular Weight | 218.34 g/mol | PubChem[1] |

| CAS Number | 1354621-59-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine, Tofacitinib Impurity 66 | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Stereochemistry

While a specific, detailed synthetic protocol for the (3S,4S) enantiomer is not extensively documented in publicly available literature, its synthesis can be inferred from the well-established routes for its enantiomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of Tofacitinib. The synthesis generally involves the construction of the disubstituted piperidine ring with precise stereochemical control.

A representative synthetic approach is outlined below. It is important to note that achieving the (3S,4S) stereochemistry would necessitate the use of the appropriate chiral starting materials or chiral resolution techniques at a suitable stage.

Structural Elucidation: Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including the stereochemical relationship between the substituents on the piperidine ring.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

The chemical shifts (δ) of the protons on the piperidine ring, the benzyl group, and the methyl groups, as well as their coupling constants (J), will provide information about their connectivity and relative stereochemistry. The cis relationship of the substituents at the 3 and 4 positions is a key feature to confirm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum.

-

This provides information on the number of unique carbon environments in the molecule.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for the protonated molecule is approximately 219.18.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of the compound and can also be used for chiral separations to confirm the enantiomeric purity.

Protocol:

-

Column: A C18 reversed-phase column is typically used for purity analysis. For chiral analysis, a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is typically used.

-

Analysis: The retention time is characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration and is used to determine purity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.

Conclusion

The structural analysis of this compound is a critical aspect of ensuring the quality and safety of Tofacitinib. While this compound is primarily known as a process-related impurity, a thorough understanding of its synthesis and characterization is essential for its use as a reference standard in analytical method development and validation. The methodologies outlined in this guide provide a robust framework for the comprehensive structural elucidation of this and other related chiral piperidine derivatives. The lack of extensive public data on this specific enantiomer highlights the importance of in-house characterization and the use of certified reference materials for accurate and reliable analysis in a drug development and manufacturing setting.

References

In-Depth Technical Guide on the Physicochemical Properties of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chiral amine (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering critical data and standardized methodologies for the characterization of this and similar piperidine derivatives. Piperidine scaffolds are integral to numerous pharmaceuticals, and a thorough understanding of their physicochemical characteristics is paramount for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

Core Physicochemical Data

While extensive experimental data for this specific stereoisomer is not widely published, a combination of computed descriptors and data from chemical databases provides a solid baseline for its molecular properties. The following tables summarize the available quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties [3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1354621-59-2 |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| Exact Mass | 218.1783 Da |

| Canonical SMILES | C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 |

| InChI Key | NVKDDQBZODSEIN-GXTWGEPZSA-N |

Table 2: Computed Physicochemical Properties [3]

| Property | Value | Notes |

| XLogP3 | 2.3 | A measure of lipophilicity (octanol-water partition coefficient). |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Predicts transport properties such as membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine group. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |

| Rotatable Bond Count | 3 | Indicates molecular flexibility. |

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental protocols that can be employed to empirically determine the key physicochemical properties of this compound. These methods are fundamental in early-stage drug discovery for predicting a compound's pharmacokinetic behavior.[4][5]

Determination of pKa (Ionization Constant)

The basicity of the amine functional groups is a critical determinant of solubility and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[6]

Methodology: Potentiometric Titration [6][7]

-

Sample Preparation : Accurately weigh and dissolve a sample of the compound (or its salt form, e.g., dihydrochloride[8]) in deionized water or a co-solvent system (e.g., water/ethanol) if solubility is limited.

-

Titration Setup : Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration : Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting from the free base, or a strong base (e.g., 0.1 M NaOH) if starting from the salt.

-

Data Acquisition : Record the pH of the solution after each incremental addition of the titrant, generating a titration curve (pH vs. volume of titrant).

-

Analysis : The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a diamine, two equivalence points and corresponding pKa values may be observed. The data can be analyzed using graphical methods (e.g., first or second derivative plots) to accurately identify the inflection points.

Measurement of Solubility

Aqueous solubility is a crucial factor influencing drug absorption and bioavailability.[9] The shake-flask method is a standard approach for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation : Add an excess amount of the compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis : The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins.[10] It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Methodology: Shake-Flask Octanol-Water Partitioning

-

System Preparation : Pre-saturate n-octanol with buffered aqueous solution (at the desired pH, e.g., 7.4 for LogD) and vice-versa to ensure thermodynamic equilibrium.

-

Partitioning : Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration : Vigorously shake the mixture for a set period, followed by a settling period to allow for complete phase separation. Centrifugation can be used to expedite this process.

-

Quantification : Determine the concentration of the compound in both the aqueous and the n-octanol phases using an appropriate analytical method like HPLC-UV or LC-MS.

-

Calculation : The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Visualized Workflows

Physicochemical Profiling in Drug Discovery

The characterization of a drug candidate like this compound is a critical component of the early drug discovery process.[11] The following workflow illustrates how the determination of physicochemical properties integrates into the broader screening cascade, guiding the selection of candidates with favorable drug-like properties.

Caption: Workflow for physicochemical profiling of a drug candidate.

This guide provides essential data and methodologies for the scientific evaluation of this compound. A rigorous application of these protocols will enable researchers to build a robust data package, facilitating informed decision-making in the progression of this and related compounds through the drug discovery pipeline.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. This compound | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potentiometric Determination of Biogenic Amines Using a Cucurbit[6]uril-PVC Sensing Membrane | MDPI [mdpi.com]

- 8. 1354486-07-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chiral 1-benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the chiral molecule 1-benzyl-N,4-dimethylpiperidin-3-amine. This compound is a critical intermediate in the production of various pharmaceuticals, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. The synthesis of this specific chiral amine, particularly the desired (3R,4R)-enantiomer, presents significant stereochemical challenges. This document details the prevalent methodologies, including chiral resolution and asymmetric synthesis, offering a comparative analysis of their efficiency and practicality.

Core Synthesis Strategies

The stereoselective synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine predominantly follows two strategic pathways:

-

Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of the target amine, followed by separation of the desired enantiomer using a chiral resolving agent. This method is widely documented in patent literature for the industrial production of Tofacitinib intermediates.

-

Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer, thereby avoiding the need for a resolution step. While potentially more efficient in terms of atom economy, the development of a highly stereoselective and scalable asymmetric synthesis can be challenging.

Below is a detailed exploration of these pathways, including experimental protocols and a comparative analysis of their quantitative data.

Pathway 1: Chiral Resolution of Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine

This pathway commences with the synthesis of a racemic mixture of cis-1-benzyl-N,4-dimethylpiperidin-3-amine, which is then resolved to isolate the desired (3R,4R)-enantiomer. A common resolving agent for this separation is di-p-toluoyl-L-tartaric acid (L-DTTA).

Caption: Chiral Resolution Pathway for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocols for Pathway 1

Step 1: Synthesis of N-(4-methylpyridin-3-yl)acetamide

-

To a solution of 3-amino-4-methylpyridine in a suitable solvent such as dichloromethane or toluene, add acetyl chloride or acetic anhydride dropwise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to proceed at room temperature for several hours.

-

Upon completion, the reaction mixture is typically worked up by neutralization with a base (e.g., sodium hydroxide solution) and extraction of the product into an organic solvent.

-

The organic layer is then concentrated to yield N-(4-methylpyridin-3-yl)acetamide.

Step 2: Synthesis of 1-benzyl-3-acetamido-4-methylpyridinium halide

-

The N-(4-methylpyridin-3-yl)acetamide is dissolved in a solvent like acetone or toluene.

-

Benzyl chloride or benzyl bromide is added, and the mixture is heated (e.g., 70-80 °C) for several hours to facilitate the quaternization of the pyridine nitrogen.

-

The product, a pyridinium salt, often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Step 3: Synthesis of N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide

-

The pyridinium salt from the previous step is suspended in a solvent mixture, typically methanol and water.

-

Sodium borohydride is added portion-wise at a low temperature to reduce the pyridinium ring to a tetrahydropyridine.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

After completion, the product is extracted into an organic solvent.

Step 4: Synthesis of 1-benzyl-4-methylpiperidin-3-one

-

The N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide is subjected to acidic hydrolysis (e.g., using hydrochloric acid) to remove the acetyl group and hydrolyze the enamine functionality to a ketone.

-

The reaction mixture is heated to ensure complete conversion.

-

After cooling, the pH is adjusted with a base, and the ketone product is extracted.

Step 5: Synthesis of rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine

-

To a solution of 1-benzyl-4-methylpiperidin-3-one in a solvent like methanol or toluene, a solution of methylamine is added.

-

A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is then added, and the reaction is stirred at room temperature.

-

The reaction is a reductive amination that primarily yields the cis diastereomer.

-

Work-up involves quenching the reaction, extraction, and purification to obtain the racemic cis-amine.

Step 6: Chiral Resolution

-

The racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine is dissolved in a suitable solvent, such as methanol or isopropanol.

-

A solution of di-p-toluoyl-L-tartaric acid (L-DTTA) in the same solvent is added.

-

The mixture is heated to reflux to ensure complete salt formation and then slowly cooled to allow for the selective crystallization of the diastereomeric salt of the (3R,4R)-enantiomer.

-

The crystalline salt is collected by filtration.

-

The resolved (3R,4R)-amine is then liberated by treating the salt with a base (e.g., sodium hydroxide) and extracting the free amine into an organic solvent.

Pathway 2: Asymmetric Synthesis

An alternative strategy involves the asymmetric synthesis of the chiral piperidine core, which can then be further functionalized to yield the target molecule. One such approach could start from a chiral precursor or employ a chiral catalyst to induce stereoselectivity. A hypothetical pathway starting from a chiral building block is outlined below.

Caption: Conceptual Asymmetric Synthesis Pathway.

While conceptually more direct, the practical implementation of a scalable and highly enantioselective synthesis for this specific molecule is a significant challenge and is less commonly reported in the context of large-scale production compared to the chiral resolution method.

Quantitative Data Summary

The efficiency of a synthesis pathway is best evaluated through a comparison of quantitative metrics such as yield and enantiomeric excess (e.e.). The following table summarizes typical data for the chiral resolution pathway, which is more extensively documented.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Pathway 1: Chiral Resolution | ||||

| Racemic Synthesis | rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine | 50-60 (overall) | N/A | [1] |

| Chiral Resolution | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine L-DTTA salt | ~40 (from racemic amine) | >99 | [1] |

| Liberation of Free Amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | >95 | >99 | [1] |

Note: Yields can vary significantly based on reaction scale and specific conditions.

Conclusion

The synthesis of chiral 1-benzyl-N,4-dimethylpiperidin-3-amine, a key building block in modern pharmaceuticals, is a well-established process. The dominant industrial route relies on the synthesis of a racemic mixture followed by a highly effective chiral resolution using di-p-toluoyl-L-tartaric acid. This method has proven to be robust and scalable, consistently delivering the desired (3R,4R)-enantiomer in high purity and enantiomeric excess. While asymmetric synthesis presents an attractive alternative with the potential for improved efficiency, the development of a commercially viable process for this specific target molecule remains an area of ongoing research. For drug development professionals, a thorough understanding of these synthetic pathways is crucial for process optimization, cost management, and ensuring the quality of the final active pharmaceutical ingredient.

References

Potential stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine

An In-depth Technical Guide to the Potential Stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-N,4-dimethylpiperidin-3-amine is a substituted piperidine derivative with two chiral centers, giving rise to a set of four potential stereoisomers. The spatial arrangement of the substituents on the piperidine ring significantly influences the molecule's three-dimensional conformation and, consequently, its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine, including their nomenclature, structural relationships, and key physicochemical data. Furthermore, it outlines a general synthetic and analytical workflow for the separation and characterization of these stereoisomers, which is critical for drug development and medicinal chemistry applications.

Introduction to Stereoisomerism in 1-Benzyl-N,4-dimethylpiperidin-3-amine

The molecular structure of 1-Benzyl-N,4-dimethylpiperidin-3-amine contains two stereogenic centers at the C3 and C4 positions of the piperidine ring. This results in the existence of four possible stereoisomers, which can be classified into two pairs of enantiomers. The relative configuration of the methyl group at C4 and the methylamino group at C3 determines whether the diastereomer is cis or trans.

-

Chiral Centers: C3 and C4 of the piperidine ring.

-

Number of Stereoisomers: 22 = 4

-

Diastereomeric Pairs: cis and trans

-

Enantiomeric Pairs: (3R,4R) / (3S,4S) and (3R,4S) / (3S,4R)

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][2] However, the axial or equatorial positioning of the substituents can be influenced by various factors, including steric hindrance and intramolecular interactions, potentially leading to the existence of boat conformations in equilibrium.[2][3] A thorough conformational analysis is crucial for understanding the structure-activity relationship of each stereoisomer.

Stereoisomer Identification and Physicochemical Data

The four stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine are distinct chemical entities with unique spatial arrangements. The following table summarizes key identification and physicochemical data for the known stereoisomers, compiled from various sources.

| Stereoisomer | Relative Configuration | Absolute Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| Pair 1 | cis | (3R,4R) | 1062580-52-2 (dihydrochloride) | C₁₄H₂₂N₂ | 218.34 | (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine[4][5] |

| cis | (3S,4S) | 477600-69-4 | C₁₄H₂₂N₂ | 218.34 | (3S,4S)-1-Benzyl-N,4-dimethyl piperidin-3-amine[6][7] | |

| Pair 2 | trans | (3S,4R) | Not specified | C₁₄H₂₂N₂ | 218.34 | (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine[8] |

| trans | (3R,4S) | Not specified | C₁₄H₂₂N₂ | 218.34 | (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine[9] |

Experimental Protocols

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

The following is a representative synthetic protocol for the preparation of a specific stereoisomer, based on available literature.[4]

Reaction Scheme:

1-benzyl-4-methyl-3-ketone piperidine + Methylamine → Imine intermediate

Imine intermediate + Sodium triacetoxyborohydride (NaBH(OAc)₃) → (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Procedure:

-

To a solution of 1-benzyl-4-methyl-3-ketone piperidine (100 mmol) in toluene, add titanium tetrachloride (TiCl₄, 1 mmol) and triethylamine (NEt₃, 1.5 mmol) at 35 °C.

-

Add a solution of methylamine (120 mmol) to the reaction mixture and stir for 4 hours.

-

Add sodium triacetoxyborohydride (1.5 mmol) and glacial acetic acid (2 mL).

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography.

-

The purified amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Separation and Analytical Characterization of Stereoisomers

The separation of the four stereoisomers typically requires chiral chromatography.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Enantiomers and diastereomers are separated based on their differential interactions with a chiral stationary phase (CSP).

-

Stationary Phases: Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition is optimized to achieve baseline separation.

-

Detection: UV detection is commonly employed.

3.2.2. Analytical Techniques for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and relative stereochemistry (cis vs. trans) of the separated isomers. Nuclear Overhauser effect (NOE) experiments can provide information about the spatial proximity of protons, aiding in the assignment of relative configurations.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Chiroptical Methods:

-

Optical Rotation: Measures the rotation of plane-polarized light by a chiral molecule. Enantiomers will rotate light to an equal but opposite degree.

-

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. This technique can provide information about the absolute configuration of the stereoisomers.

-

-

X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of a crystalline sample.

Visualizations

Stereoisomeric Relationships

Caption: Relationship between the four stereoisomers.

Experimental Workflow for Stereoisomer Separation and Analysis

Caption: Workflow for separation and analysis.

Conclusion

The presence of two chiral centers in 1-Benzyl-N,4-dimethylpiperidin-3-amine necessitates a thorough understanding and characterization of its four potential stereoisomers. The biological activity and pharmacokinetic profiles of these isomers can vary significantly. Therefore, the development of robust synthetic routes to stereochemically pure compounds, coupled with reliable analytical methods for their separation and characterization, is of paramount importance in the fields of medicinal chemistry and drug development. This guide provides a foundational overview to aid researchers in navigating the complexities of stereoisomerism in this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [precision.fda.gov]

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Synthesis and Historical Context as a Key Tofacitinib Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic intermediate of significant importance in the pharmaceutical industry. Its primary claim to notability is its role as a crucial building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound, inextricably linked to the development of Tofacitinib's manufacturing processes. Detailed experimental protocols for its synthesis, derived from key patents, are presented, alongside tabulated quantitative data to allow for easy comparison of various synthetic strategies. Furthermore, this document includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction: A History Forged in Drug Development

The discovery and history of this compound are not those of a standalone therapeutic agent but are intrinsically woven into the development of Tofacitinib. As medicinal chemists honed in on the therapeutic potential of Tofacitinib, the challenge for process chemists became the development of a scalable, efficient, and stereoselective synthesis. The core of this challenge lay in the construction of the chiral 3-amino-4-methylpiperidine scaffold.

Early synthetic routes often involved the preparation of a racemic mixture of the cis-diastereomer, cis-1-benzyl-N,4-dimethylpiperidin-3-amine, followed by chiral resolution to isolate the desired (3R,4R)-enantiomer, which is the direct precursor to Tofacitinib. The (3S,4S)-enantiomer, the subject of this guide, is the other enantiomer resulting from this resolution. While not directly used in the final Tofacitinib molecule, its synthesis and separation are integral to obtaining the enantiomerically pure (3R,4R) form. Therefore, understanding the synthesis of the (3S,4S)-enantiomer is fundamental to understanding the complete manufacturing process of Tofacitinib.

This guide will focus on a common and illustrative synthetic approach: the synthesis of the racemic cis-isomer followed by its enantiomeric resolution.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine and the subsequent resolution to obtain the (3S,4S)-enantiomer, as compiled from various patented processes.

Table 1: Synthesis of Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 1 | 3-Bromo-4-methylpyridine | Methylamine | N,4-Dimethylpyridin-3-amine | - | - | CN112250615A[1] |

| 2 | N,4-Dimethylpyridin-3-amine | Acetic anhydride | N-(4-Methylpyridin-3-yl)acetamide | - | - | CN112250615A[1] |

| 3 | N-(4-Methylpyridin-3-yl)acetamide | H2, PtO2 | cis-N-(4-Methylpiperidin-3-yl)acetamide | - | - | CN112250615A[1] |

| 4 | cis-N-(4-Methylpiperidin-3-yl)acetamide | Benzaldehyde, H2, Pd/C | cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide | - | - | CN112250615A[1] |

| 5 | cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide | HCl | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | High | High | CN112250615A[1] |

Table 2: Enantiomeric Resolution of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

| Resolving Agent | Enantiomer Isolated | Solvent | Enantiomeric Purity (%) | Reference |

| 2,3-Dibenzoyl-L-tartaric acid | (3S,4S)-enantiomer salt | Methanol | >99 | EP3078665A1[2] |

| 2,3-Di-p-toluoyl-L-tartaric acid | (3S,4S)-enantiomer salt | Not specified | High | EP3078665A1[2] |

Experimental Protocols

The following are detailed experimental protocols derived from the patent literature for the synthesis of racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine and its subsequent resolution.

Synthesis of Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

This synthesis is a multi-step process starting from 3-bromo-4-methylpyridine, as outlined in patent CN112250615A.[1]

Step 1: Synthesis of N,4-Dimethylpyridin-3-amine

-

To a solution of 3-bromo-4-methylpyridine in a suitable solvent (e.g., water, methanol, ethanol), an aqueous or alcoholic solution of methylamine is added.

-

The reaction mixture is heated under pressure in a sealed vessel.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by a suitable method (e.g., distillation or chromatography) to yield N,4-dimethylpyridin-3-amine.

Step 2: Synthesis of N-(4-Methylpyridin-3-yl)acetamide

-

N,4-Dimethylpyridin-3-amine is dissolved in a suitable solvent (e.g., dichloromethane, toluene).

-

A protecting group precursor, such as acetic anhydride or di-tert-butyl dicarbonate, is added.

-

The reaction is stirred at room temperature until completion.

-

The product, N-(4-methylpyridin-3-yl)acetamide, is isolated after an aqueous work-up and solvent evaporation.

Step 3: Catalytic Hydrogenation to cis-N-(4-Methylpiperidin-3-yl)acetamide

-

N-(4-Methylpyridin-3-yl)acetamide is dissolved in an alcoholic solvent (e.g., methanol, ethanol).

-

A hydrogenation catalyst, such as platinum oxide (PtO2), is added.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the cis-N-(4-methylpiperidin-3-yl)acetamide.

Step 4: Reductive Amination to cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide

-

cis-N-(4-Methylpiperidin-3-yl)acetamide is dissolved in a suitable solvent (e.g., toluene, tetrahydrofuran, methanol).

-

Benzaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with Pd/C) are added.

-

The reaction is stirred until the starting material is consumed.

-

The product is isolated after an appropriate work-up.

Step 5: Deprotection and Salt Formation

-

cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide is treated with a strong acid, such as hydrochloric acid, in an organic solvent (e.g., methanol, ethanol, isopropanol).

-

This step removes the acetyl protecting group and forms the dihydrochloride salt of the final product.

-

The product, cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, precipitates from the solution and is collected by filtration.

Enantiomeric Resolution of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

The resolution of the racemic mixture is a critical step to obtain the enantiomerically pure (3S,4S)-isomer, as described in patent EP3078665A1.[2]

Step 1: Liberation of the Free Base

-

The racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is dissolved in water.

-

A base, such as sodium hydroxide or potassium carbonate, is added to adjust the pH to basic, liberating the free amine.

-

The free amine is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The organic layer is dried over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate) and the solvent is removed under reduced pressure.

Step 2: Diastereomeric Salt Formation

-

The racemic free base is dissolved in a suitable solvent, typically methanol.

-

A solution of a chiral resolving agent, such as 2,3-dibenzoyl-L-tartaric acid, in the same solvent is added.

-

The mixture is stirred, allowing for the selective precipitation of one of the diastereomeric salts. When using 2,3-dibenzoyl-L-tartaric acid, the salt of the (3S,4S)-enantiomer will preferentially crystallize.

Step 3: Isolation of the (3S,4S)-enantiomer Salt

-

The precipitated diastereomeric salt is collected by filtration.

-

The solid is washed with a small amount of cold solvent to remove impurities.

-

The resulting salt is of high enantiomeric purity (>99%).

Step 4: Liberation of the (3S,4S)-enantiomer Free Base

-

The isolated diastereomeric salt is treated with a base in a biphasic system (e.g., aqueous sodium hydroxide and dichloromethane) to liberate the enantiomerically pure this compound free base.

-

The organic layer containing the product is separated, dried, and the solvent is evaporated.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.

Conclusion

This compound stands as a testament to the intricate challenges and elegant solutions in modern pharmaceutical process chemistry. While not the enantiomer that proceeds to become the final active pharmaceutical ingredient, its synthesis and subsequent separation from its (3R,4R) counterpart are critical for the production of enantiomerically pure Tofacitinib. The synthetic routes, primarily developed and refined through extensive patent literature, highlight a range of chemical transformations from aromatic substitution and protection/deprotection strategies to stereoselective reductions and classical resolutions. This guide has provided a detailed look into these processes, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The continued optimization of these synthetic pathways remains an active area of research, driven by the need for more efficient, cost-effective, and environmentally benign methods for producing this life-changing medication.

References

Biological Activity Screening of Novel Chiral Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of biologically active compounds, including over 40% of commercial pharmaceuticals.[1] Their stereochemistry often plays a pivotal role in their pharmacological activity, with different enantiomers exhibiting distinct binding affinities, efficacies, and metabolic profiles.[2] Consequently, the synthesis and biological evaluation of novel chiral amines are of paramount importance in drug discovery and development. This guide provides a comprehensive overview of the core methodologies for screening the biological activity of novel chiral amines, including detailed experimental protocols, structured data presentation, and visualization of relevant signaling pathways and workflows.

General Screening Workflow

The biological activity screening of a novel chiral amine typically follows a hierarchical approach, starting with broad-spectrum primary assays and progressing to more specific secondary and mechanistic studies for promising candidates. This tiered strategy ensures an efficient allocation of resources and a systematic evaluation of the compound's therapeutic potential.

Figure 1: General workflow for the biological activity screening of novel chiral amines.

Data Presentation: Biological Activities of Novel Chiral Amines

The following table summarizes the biological activities of a selection of recently synthesized chiral amines and their derivatives, providing a comparative overview of their potency.

| Compound Class | Specific Compound/Derivative | Biological Activity | Target/Cell Line(s) | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Imidazo[2,1-c][3][4][5]triazin-6-amines | 6h (3-hydroxyphenyl derivative) | Cytotoxicity | HL60, MCF-7 | IC₅₀: 9.8 - 20.4 µM | [6] |

| Imidazo[2,1-c][3][4][5]triazin-6-amines | 6r (furan-2-yl derivative) | Cytotoxicity | MOLT-4 | IC₅₀: 13.0 µM | [6] |

| 1,3-bis(aryloxy)propan-2-amines | CPD20 | Antibacterial | S. pyogenes, S. aureus (including MRSA strains) | MIC: 2.5 µg/mL (6.58 µM) | [7] |

| 1,3-bis(aryloxy)propan-2-amines | CPD22 | Antibacterial | S. pyogenes | MIC: 2.5 µg/mL (5.99 µM) | [7] |

| Quaternary N-spiro ammonium bromides | 11a-14c series | Antibacterial | Gram-positive and Gram-negative bacteria | MIC: 12 - 200 mg/L | [3] |

| Chiral β-amino alcohols/amides | Compound 6 | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | 87.68% inhibition (AChE), 92.46% inhibition (BuChE) at 50 µg/mL | [8] |

| Pyrazinamide condensed azetidinones | Compound 6l | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | IC₅₀: 0.09 µM (AChE), 3.3 µM (BuChE) | [9] |

| Chiral Kinase Inhibitor | A-443654 | Enzyme Inhibition | Akt1 Kinase | IC₅₀: 0.16 nM | [4] |

| Chiral Kinase Inhibitor | Erdafitinib (JNJ-42756493) | Enzyme Inhibition | FGFR1, FGFR2, FGFR3, FGFR4 | IC₅₀: 1.2 nM, 2.5 nM, 3 nM, 5.7 nM | [10] |

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the biological activity screening of novel chiral amines.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.[6]

Protocol:

-

Cell Seeding:

-

Plate cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of the novel chiral amine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.[11]

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[5][12]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by visual inspection for turbidity after incubation.[14]

Protocol:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the novel chiral amine.

-

In a 96-well plate, add 100 µL of sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth) to all wells.[15]

-

Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.

-

Dilute the bacterial culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

-

Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.[15]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13]

-

Enzyme Inhibition Assay (General Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory effect of a novel chiral amine on the activity of a purified enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A reduction in the reaction rate indicates inhibition. The product formation or substrate depletion is monitored over time by measuring the change in absorbance.[17]

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer at the optimal pH and temperature for the target enzyme.

-

Prepare a stock solution of the purified enzyme in the assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the novel chiral amine in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Blank wells: Assay buffer and corresponding DMSO concentration.

-

Control wells (100% activity): Enzyme solution and corresponding DMSO concentration.

-

Test wells: Enzyme solution and the desired concentrations of the chiral amine.

-

Positive control: A known inhibitor of the enzyme, if available.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin measuring the absorbance at a specific wavelength over a set period using a microplate reader in kinetic mode.[17]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[2]

-

Visualization of Key Signaling Pathways

Biologically active chiral amines can exert their effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a novel compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][18] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[4]

Figure 2: The MAPK/ERK signaling cascade, a common target for chiral kinase inhibitors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial intracellular signaling cascade that governs cell growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.[19][20]

Figure 3: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them prominent drug targets. They transduce extracellular signals by activating intracellular G proteins.[21][22]

Figure 4: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

- 1. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3′,4′-dihydro-1′H-spiro[isoindoline-2,2′-isoquinoline] skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of novel poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rua.ua.es [rua.ua.es]

- 15. researchgate.net [researchgate.net]

- 16. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 17. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 21. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

In Silico Exploration of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Technical Guide for Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a synthetic compound with a piperidine core, a structure prevalent in many biologically active molecules, including potent analgesics.[1][2] While specific biological data for this exact compound is not extensively published, its structural similarity to known ligands of G protein-coupled receptors (GPCRs), such as opioid receptors, makes it a compelling subject for in silico investigation.[1][3] This technical guide outlines a comprehensive in silico modeling workflow to explore the potential interactions of this compound with a representative GPCR target, the µ-opioid receptor (MOR). The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for predicting binding affinity, elucidating interaction patterns, and guiding further experimental validation.

The process of drug discovery is often lengthy and expensive, with a high rate of failure in clinical trials.[4] In silico methods, such as molecular docking and molecular dynamics simulations, offer a cost-effective and efficient approach to screen potential drug candidates and gain insights into their mechanisms of action at a molecular level.[4][5][6] This guide will detail the necessary computational steps, from target preparation to the analysis of simulation results, and provide protocols for subsequent experimental validation.

In Silico Modeling Workflow

The in silico analysis of this compound's interaction with the µ-opioid receptor involves a multi-step computational pipeline. This workflow is designed to predict the binding mode and stability of the ligand-receptor complex.

Data Presentation

Quantitative data from in silico modeling is crucial for comparing different ligands and predicting their potential efficacy. The following tables provide a template for organizing such data.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| This compound | - | - | - |

| Morphine (Control) | -8.13 to -13.37[1] | - | D147, Y148, M151, H297[3][7] |

| Fentanyl (Control) | - | - | D147, H297[3] |

| Pethidine (Control) | - | - | D147, H297[1] |

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | CHARMM36m |

| Ensemble | NPT |

| Temperature | 310 K |

| Pressure | 1 bar |

| RMSD of Ligand | - |

| RMSF of Receptor | - |

Experimental Protocols

In silico predictions must be validated through experimental assays.[5][8][9] The following are detailed protocols for key experiments.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the µ-opioid receptor.

Materials:

-

Membranes from cells expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a radiolabeled MOR agonist).

-

This compound.

-

Naloxone (a non-selective opioid receptor antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the µ-opioid receptor.

Materials:

-

Cells co-expressing the human µ-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

DAMGO (a known MOR agonist).

-

Cell culture medium and reagents.

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Replace the medium with serum-free medium containing various concentrations of the test compound.

-

To measure agonist activity, stimulate the cells with the test compound. To measure antagonist activity, pre-incubate with the test compound before stimulating with DAMGO.

-

Add forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 4-6 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathway and Experimental Logic

The µ-opioid receptor is a G protein-coupled receptor that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade is a key mechanism for the analgesic effects of opioids.

The logical flow of this investigation follows a hypothesis-driven approach, beginning with computational predictions that inform and guide subsequent experimental work.

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions with the µ-opioid receptor. By combining molecular docking and molecular dynamics simulations with targeted experimental validation, researchers can efficiently assess the potential of this and other novel compounds as therapeutic agents. The detailed protocols and structured data presentation are intended to facilitate the seamless integration of computational and experimental approaches in modern drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. ijesi.org [ijesi.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. global.fujitsu [global.fujitsu]

- 9. mdpi.com [mdpi.com]

- 10. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric synthesis using (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a catalyst

A comprehensive search for the catalytic applications of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine in asymmetric synthesis did not yield specific examples, detailed protocols, or quantitative data. This particular chiral diamine is frequently cited as a key intermediate in the synthesis of pharmaceuticals, such as Tofacitinib, rather than as a catalyst itself.

However, the broader class of chiral diamines, particularly those with a C2-symmetric scaffold, are well-established and powerful organocatalysts. These catalysts are instrumental in a variety of enantioselective transformations, offering high stereocontrol under mild reaction conditions. This document provides an overview of the application of a representative chiral diamine catalyst, (1R,2R)-1,2-Diphenylethanediamine, in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This information is intended to serve as a guide for researchers interested in the potential applications of chiral diamine catalysts.

Representative Application: Asymmetric Michael Addition Catalyzed by (1R,2R)-1,2-Diphenylethanediamine Derivatives

Chiral 1,2-diphenylethanediamine (DPEN) and its derivatives are highly effective catalysts for the asymmetric Michael addition of ketones to nitroalkenes, producing valuable chiral γ-nitro ketones with high enantioselectivity. The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone and the primary amine of the catalyst.

General Reaction Scheme

Caption: General scheme of a DPEN-catalyzed Michael addition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing an asymmetric Michael addition using a chiral diamine catalyst.

Caption: Experimental workflow for asymmetric Michael addition.

Quantitative Data

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes catalyzed by a (1R,2R)-DPEN-derived thiourea catalyst.

| Entry | Nitroalkene (Ar) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | Toluene | 24 | 95 | 95:5 | 98 |

| 2 | 4-ClC₆H₄ | Toluene | 36 | 92 | 96:4 | 97 |

| 3 | 4-MeOC₆H₄ | Toluene | 48 | 88 | 93:7 | 95 |

| 4 | 2-NO₂C₆H₄ | CH₂Cl₂ | 24 | 90 | 90:10 | 96 |

| 5 | Thiophen-2-yl | Toluene | 30 | 93 | 94:6 | 97 |

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

-

(1R,2R)-1,2-Diphenylethanediamine-derived thiourea catalyst (10 mol%)

-

Cyclohexanone (1.2 mmol)

-

β-Nitrostyrene (1.0 mmol)

-

Anhydrous Toluene (2.0 mL)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the (1R,2R)-DPEN-derived thiourea catalyst (0.1 mmol, 10 mol%).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

-

Add cyclohexanone (123 µL, 1.2 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add β-nitrostyrene (149 mg, 1.0 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired γ-nitro ketone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Note: The optimal reaction conditions (catalyst loading, solvent, temperature, and reaction time) may vary depending on the specific substrates used and should be optimized accordingly.

While direct catalytic applications of This compound are not documented, the principles and protocols outlined above for a representative chiral diamine catalyst provide a solid foundation for exploring the potential of novel chiral amines in asymmetric synthesis. Researchers are encouraged to investigate the catalytic activity of this and other novel chiral structures.

Application Note: A Detailed Protocol for the Stereoselective Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral functionalized piperidine derivative. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals and biologically active compounds. This document provides a detailed experimental protocol for the synthesis of the (3S,4S) stereoisomer, which is valuable for researchers in medicinal chemistry and drug development. The described methodology is based on a reductive amination pathway.

Key Applications

Functionalized piperidines are integral to the development of novel therapeutics. The specific stereoisomer, this compound, can serve as a key intermediate in the synthesis of complex molecules, including Janus kinase (JAK) inhibitors.

Experimental Protocol

This protocol outlines the synthesis of this compound via reductive amination of a ketone precursor.

Materials and Reagents

-

(4S)-1-Benzyl-4-methylpiperidin-3-one

-

Titanium(IV) chloride (TiCl₄)

-

Triethylamine (NEt₃)

-

Methylamine solution

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Toluene

-

Glacial acetic acid

-

Saturated sodium chloride solution (brine)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Procedure

-

Imine Formation:

-

To a solution of (4S)-1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in toluene, add titanium(IV) chloride (TiCl₄, 1.0 eq) and triethylamine (NEt₃, 1.5 eq) at 35 °C.

-

To this mixture, add a methylamine solution (1.2 eq) and allow the reaction to stir for 4 hours at the same temperature.

-

-

Reduction:

-

Following the imine formation, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride (brine).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, which can be considered analogous for the (3S,4S) enantiomer.[1]

| Parameter | Value |

| Starting Material | (4S)-1-Benzyl-4-methylpiperidin-3-one |

| Product | This compound |

| Yield | 75-85% (representative) |

| Purity (by HPLC) | >98% (representative) |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Determining the Enantiomeric Purity of Chiral Amines: A Guide to Analytical Methods and Protocols

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical and chemical industries, with their individual enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric excess (ee) is a critical aspect of drug development, quality control, and asymmetric synthesis.[2][3] This document provides detailed application notes and protocols for the most prevalent analytical techniques used to determine the enantiomeric excess of chiral amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][4] Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral amines.[2]

Experimental Protocol: Chiral HPLC Analysis

-

Method Development:

-

Select an appropriate chiral stationary phase (e.g., polysaccharide-based columns like CHIRALPAK® or CHIRALCEL®).[3]

-

Optimize the mobile phase composition. For normal-phase chromatography, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common.[5] For polar organic or reversed-phase modes, mixtures including acetonitrile, methanol, and aqueous buffers are used.[3][6]

-

Incorporate additives into the mobile phase to improve peak shape and resolution. Basic additives like diethylamine (DEA) or triethylamine (TEA) are often used for basic analytes like amines.[2][5]

-

-

Sample Preparation:

-

Dissolve the chiral amine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

-

Instrumentation and Analysis:

-

Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

-

Inject the sample onto the HPLC system.

-

Detect the separated enantiomers using a suitable detector, typically a UV detector.

-

Integrate the peak areas of the two enantiomers.

-

-

Calculation of Enantiomeric Excess:

-

Calculate the enantiomeric excess using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

-

Data Presentation: Chiral HPLC Conditions for Amine Separation

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Additives | Flow Rate (mL/min) | Detection | Reference |

| 1-Phenylethylamine | CHIRALCEL OD-H | Hexane/Isopropanol (90:10) | 0.1% DEA | 1.0 | UV | [2] |

| 1-(1-Naphthyl)ethylamine | CHIRALPAK AD | Hexane/Ethanol (80:20) | 0.1% DEA | 1.0 | UV | [5] |

| Propranolol | L-proline-derivatized silica | Acetonitrile/Methanol (80:20) | 0.3% TFA, 0.2% TEA | 1.0 | UV | [6] |

| Various Primary Amines | Cyclofructan-based (CF6-P) | CO₂/Methanol (gradient) | 0.3% TFA, 0.2% TEA | 3.0 | UV | [6] |

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Gas Chromatography (GC)

Chiral Gas Chromatography is a high-resolution technique suitable for volatile and thermally stable chiral amines. Often, derivatization of the amine is required to improve volatility and chromatographic performance.[7]

Experimental Protocol: Chiral GC Analysis

-

Derivatization (if necessary):

-

React the chiral amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride or isopropyl isocyanate) to form a more volatile derivative.[7]

-

For example, mix 1.5 mg of the amine with 0.4 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. Let the mixture stand at room temperature for 30 minutes.[7]

-

Remove the solvent and excess reagent under a stream of nitrogen and redissolve the residue in a suitable solvent like dichloromethane for injection.[7]

-

-

Instrumentation and Analysis:

-

Select a chiral GC column (e.g., a cyclodextrin-based column like β-DEX™ 225 or a chiral stationary phase like Chirasil-L-Val).[8][9]

-

Set the appropriate temperature program for the oven, as well as temperatures for the injector and detector (e.g., Flame Ionization Detector - FID).

-

Inject the derivatized or underivatized sample into the GC.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomer signals in the resulting chromatogram.

-

Calculate the enantiomeric excess using the same formula as for HPLC.

-

Data Presentation: Chiral GC Conditions for Amine Separation

| Analyte (Derivative) | Chiral Stationary Phase | Column Temperature (°C) | Carrier Gas | Detection | Reference |

| α-Methylbenzylamine (Trifluoroacetyl) | L-proline derivative | 120 | Helium | FID | [7] |

| 1-α-Methylnaphthylamine (Trifluoroacetyl) | L-proline derivative | 160 | Helium | FID | [7] |

| Secondary Amino Acids (Heptafluorobutyl chloroformate & Methylamine) | Chirasil-L-Val | Temperature Program | Helium | MS | [9] |

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for Chiral GC Analysis

Caption: Workflow for determining enantiomeric excess using Chiral GC.

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis separates enantiomers based on their differential migration in an electric field within a capillary. This is achieved by adding a chiral selector to the background electrolyte (BGE).[10][11] Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose.[12][13]

Experimental Protocol: Chiral CE Analysis

-

Buffer and Sample Preparation:

-

Instrumentation and Analysis:

-

Condition the capillary by flushing with appropriate solutions (e.g., NaOH, water, and BGE).

-

Fill the capillary with the BGE containing the chiral selector.

-

Inject a small plug of the sample into the capillary using pressure or voltage.

-

Apply a high voltage across the capillary to initiate the electrophoretic separation.

-

Detect the separated enantiomers as they pass through the detector (typically UV).

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers from the electropherogram.

-

Calculate the enantiomeric excess using the standard formula.

-

Data Presentation: Chiral CE Conditions for Amine Separation

| Analyte | Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Detection | Reference |

| Amine Derivatives | β-cyclodextrin | Strongly alkaline solution | Varies | Electrochemical | [12] |

| Pramipexole | 25 mM Carboxymethyl-β-CD | 50 mM Phosphate buffer, pH 2.8 | Varies | UV | [10] |

| Chloroquine | 30 mg/mL Sulfobutylether-β-CD | 100 mM Phosphate buffer, pH 2.5 | Varies | UV | [10] |

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for Chiral CE Analysis

Caption: Workflow for determining enantiomeric excess using Chiral CE.

Nuclear Magnetic Resonance (NMR) Spectroscopy